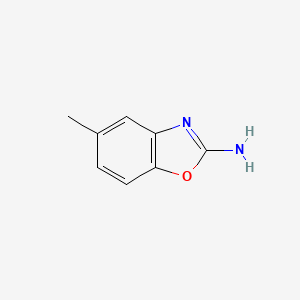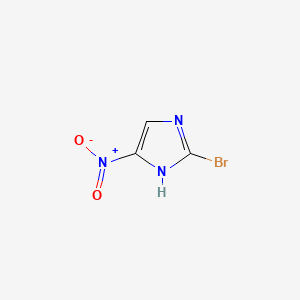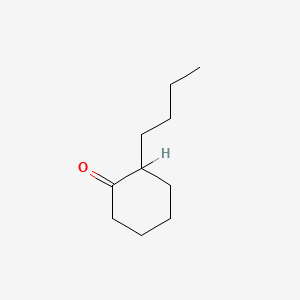
2-Butylcyclohexanone
説明
Synthesis Analysis
The synthesis of compounds related to 2-Butylcyclohexanone involves innovative acyl radical cyclizations and other efficient methods to construct six-membered rings. For example, the acyl radical cyclization technique has been developed to synthesize (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone, showcasing the efficiency of radical cyclizations in forming cyclic ketones (Batty, Crich, & Fortt, 1990).
Molecular Structure Analysis
The molecular structure of 2-Butylcyclohexanone and its derivatives is often elucidated through spectroscopic methods, including NMR, IR, MS, and X-ray crystallography. These methods provide detailed information about the conformation and configuration of the cyclohexanone ring and the substituents attached to it. For instance, studies on the inclusion compounds of related cyclic ketones with host molecules have provided insights into their enantiomeric excess and molecular arrangements, highlighting the stereochemical aspects of such compounds (Batisai, Nassimbeni, & Weber, 2015).
Chemical Reactions and Properties
2-Butylcyclohexanone participates in various chemical reactions, including acylation, alkylation, and cycloadditions, demonstrating its versatility as a chemical intermediate. The synthesis and characterization of 2-Acylcyclohexanones, for example, involve acylation and subsequent hydrolysis, serving as intermediates in the preparation of other organic compounds (Pratap, Shantha, & Rao, 1989).
Physical Properties Analysis
The physical properties of 2-Butylcyclohexanone, such as melting point, boiling point, solubility, and optical properties, are crucial for its application in synthesis. These properties are influenced by the molecular structure and substituents present in the compound. Research on related cyclic ketones has led to the development of novel conducting polymers and copolymers, showcasing the importance of understanding the physical properties of these compounds (Aly, 2012).
科学的研究の応用
Safety Assessment and Toxicological Profile
A comprehensive safety assessment of 2-cyclohexylcyclohexanone, which shares structural similarities with 2-Butylcyclohexanone, has been conducted. This evaluation covers various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, and phototoxicity/photoallergenicity. The findings suggest that 2-cyclohexylcyclohexanone is not expected to be genotoxic and poses minimal risks in terms of skin sensitization and local respiratory toxicity. These insights are valuable for understanding the safety profile of structurally related compounds like 2-Butylcyclohexanone in scientific research and applications (Api et al., 2020).
Reactivity and Chemical Synthesis
In the realm of organic synthesis, 2-Butylcyclohexanone has been involved in intriguing reactions. For instance, n-butylpotassium reacted with cyclohexene oxide to produce 2-Butylcyclohexanone, highlighting its potential in synthetic organic chemistry and the development of novel synthetic routes (Dorado & Salvador, 2013).
Structural and Stereochemical Studies
Structural analyses of derivatives of cyclohexanone, including those substituted with tert-butyl groups, have been conducted using techniques like X-ray diffraction. These studies provide insights into the molecular structure, stereochemistry, and conformational properties of cyclohexanone derivatives, which are crucial for understanding the chemical behavior and potential applications of 2-Butylcyclohexanone (Gaultier et al., 1973).
Environmental Impact and Sustainability
Environmental considerations of compounds structurally related to 2-Butylcyclohexanone, such as their persistence, bioaccumulation, and toxicity (PBT) profiles, have been evaluated. These assessments are crucial for determining the environmental sustainability and impact of using such chemicals in various scientific applications (Api et al., 2020).
Drug Permeability and Absorption Enhancement
Research on derivatives of cyclohexanone, including 2-n-alkylcyclohexanones, has revealed their potential in enhancing drug permeability through the skin. This finding suggests that 2-Butylcyclohexanone could have applications in transdermal drug delivery systems, aiding in the effective absorption of therapeutic agents (Quan et al., 1989).
Synthetic Fragrance Compounds
The compound has been studied for its utility in the synthesis of fragrant compounds. For example, reactions involving 2-tert-butylcyclohexanol, a related compound, have been explored for developing synthetic fragrances. This implies potential applications of 2-Butylcyclohexanone in the fragrance industry, particularly in the synthesis of novel aromatic compounds (Kacer et al., 1998).
Safety and Hazards
When handling 2-Butylcyclohexanone, it’s important to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-butylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYYXPQBFPUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315255 | |
| Record name | 2-Butylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclohexanone | |
CAS RN |
1126-18-7 | |
| Record name | 2-Butylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1126-18-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was surprising about the reaction of cyclohexene oxide with n-butylpotassium?
A1: While the expected product from reacting cyclohexene oxide with n-butylpotassium was a cyclohexanol derivative, the research demonstrated the formation of 2-butylcyclohexanone instead [, ]. This unexpected product reveals a unique reactivity pattern of potassium carbanions with epoxides.
Q2: What is the proposed mechanism for the formation of 2-butylcyclohexanone in this reaction?
A2: The researchers propose a three-part mechanism to explain the formation of 2-butylcyclohexanone []. This mechanism, supported by previous literature, clarifies the observed reactivity and suggests an inherent yield limit for this specific reaction pathway. Further details about the proposed mechanism can be found in the supplementary materials of the published research [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



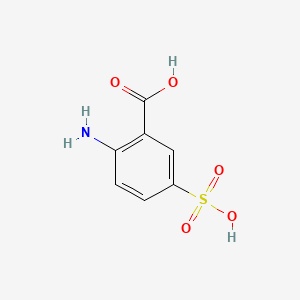
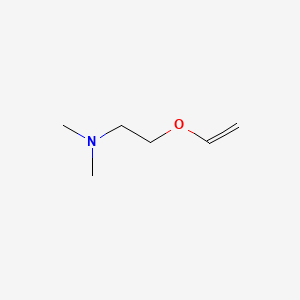
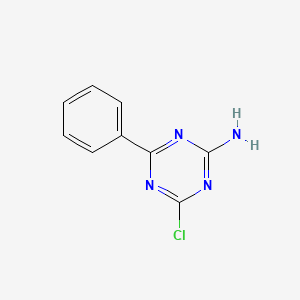


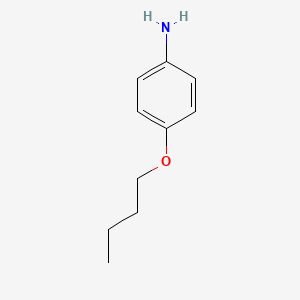
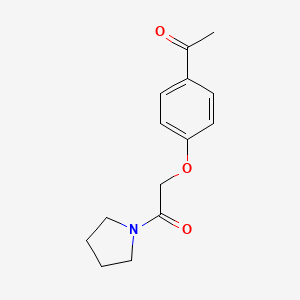
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)
